Niludipine is a dihydropyridine derivative classified as a calcium channel blocker. [, ] It is primarily recognized for its role in scientific research exploring cardiovascular disease models and potential therapeutic applications. [, , ]
Related Compounds
Nifedipine
Compound Description: Nifedipine, like Niludipine, belongs to the 1,4-dihydropyridine class of calcium channel blockers. It exhibits potent coronary vasodilatory effects and is clinically utilized for its antihypertensive and antianginal properties. [, , , , , , , ]
Relevance: Nifedipine serves as a crucial comparative compound in numerous studies involving Niludipine. Both drugs share a similar structure and mechanism of action, primarily targeting L-type calcium channels. Research often compares their potency, duration of action, and specific effects on various parameters like coronary blood flow, blood pressure, and heart rate. While both demonstrate efficacy in treating hypertension and angina, studies suggest Niludipine might possess a longer duration of action and a less pronounced reflex tachycardia compared to Nifedipine. [, , , , , , , ]
Verapamil
Compound Description: Verapamil represents another significant class of calcium channel blockers known as phenylalkylamines. It exerts its effects by inhibiting calcium influx through L-type calcium channels, primarily in the heart. Clinically, Verapamil finds application in managing hypertension, angina pectoris, and certain cardiac arrhythmias. [, , , ]
Relevance: Verapamil serves as a comparative agent in studies investigating the effects of different calcium channel blocker classes on various physiological parameters. Although both Verapamil and Niludipine act as calcium channel blockers, they differ in their chemical structures and exhibit some contrasting pharmacological properties. For instance, Verapamil demonstrates a more pronounced effect on cardiac contractility and conduction compared to Niludipine. [, , , ]
Nitrendipine
Compound Description: Nitrendipine, structurally similar to Nifedipine and Niludipine, belongs to the 1,4-dihydropyridine class of calcium channel blockers. It effectively reduces blood pressure and finds clinical use as an antihypertensive agent. [, , , , , ]
Relevance: Nitrendipine is often included in comparative studies assessing the efficacy and safety profiles of different dihydropyridine calcium channel blockers. While sharing a similar mechanism of action with Niludipine, Nitrendipine might differ in its potency, duration of action, and specific effects on heart rate and baroreflex sensitivity. [, , , , , ]
Nisoldipine
Compound Description: Nisoldipine, another member of the 1,4-dihydropyridine class, acts as a potent calcium channel blocker with vasodilatory effects. It is clinically approved for managing hypertension and angina pectoris. [, , , , , ]
Relevance: Nisoldipine frequently appears in comparative studies alongside Niludipine, aiming to delineate subtle differences in their pharmacological profiles. Despite their structural similarities and shared mechanism of action, variations exist in their potency, duration of action, and influence on heart rate, baroreflex sensitivity, and coronary vasodilation. [, , , , , ]
Diltiazem
Compound Description: Diltiazem, categorized as a benzothiazepine derivative, acts as a calcium channel blocker with a distinct structure from dihydropyridines. It exhibits vasodilatory effects and finds clinical applications in treating angina pectoris, hypertension, and certain cardiac arrhythmias. [, , ]
Relevance: Diltiazem, alongside other calcium channel blockers, allows researchers to compare the effects of different classes of these drugs. While both Diltiazem and Niludipine block calcium channels, they differ in their chemical structures, resulting in variations in their selectivity for specific calcium channel subtypes, potencies, and overall pharmacological profiles. [, , ]
Nicardipine
Compound Description: Nicardipine, classified as a dihydropyridine derivative, exerts its pharmacological effects by blocking calcium channels. It exhibits vasodilatory properties and is clinically utilized for managing hypertension and preventing cerebral vasospasm. [, , , , ]
Nimodipine
Compound Description: Nimodipine, structurally related to Niludipine, belongs to the 1,4-dihydropyridine class of calcium channel blockers. It demonstrates a high affinity for cerebral blood vessels and is primarily used to prevent and treat neurological deficits associated with cerebral vasospasm following aneurysmal subarachnoid hemorrhage. [, , , , , ]
Relevance: Nimodipine frequently appears in comparative studies alongside Niludipine, aiding in understanding the subtle differences in their pharmacological profiles. While both share a similar mechanism of action, Nimodipine exhibits a distinct selectivity for cerebral vasculature, differentiating its clinical application from Niludipine. [, , , , , ]
FR 34235
Compound Description: FR 34235 represents another dihydropyridine calcium channel blocker, structurally similar to Niludipine. [, , ]
Gallopamil
Compound Description: Gallopamil, classified as a methoxy derivative of Verapamil, acts as a calcium channel blocker with effects on cardiac conduction and vascular smooth muscle. [, ]
Relevance: Although Gallopamil and Niludipine share the calcium channel blocking mechanism, their structural differences lead to variations in their pharmacological profiles. Gallopamil, similar to Verapamil, exhibits a more pronounced effect on cardiac contractility and conduction compared to Niludipine. [, ]
Mepamil
Compound Description: Mepamil, structurally similar to Verapamil, acts as a calcium channel blocker with effects on cardiac and vascular smooth muscle. [, ]
Relevance: While both Mepamil and Niludipine block calcium channels, Mepamil shares a closer structural resemblance to Verapamil and likely exhibits a greater impact on cardiac contractility and conduction compared to Niludipine. [, ]
Flunarizine
Compound Description: Flunarizine, classified as a difluorophenylpiperazine derivative, exhibits calcium channel blocking properties. It is clinically used to prevent migraine headaches and manage vertigo. []
Relevance: Flunarizine's inclusion in research alongside Niludipine highlights its ability to inhibit calcium influx, albeit with a distinct structure and pharmacological profile. Notably, Flunarizine demonstrates efficacy in protecting against endothelial cell damage and smooth muscle contraction induced by thromboxane A2, a property not extensively explored with Niludipine. []
Cerebrocrast
Compound Description: Cerebrocrast represents a novel 1,4-dihydropyridine derivative synthesized and studied for its effects on blood glucose levels and lymphocyte activation. [, , ]
Relevance: Cerebrocrast, compared to Niludipine and other dihydropyridines, demonstrates a unique ability to decrease blood glucose levels in both normal and diabetic rats, suggesting a potential therapeutic application in managing diabetes. This distinct metabolic effect differentiates Cerebrocrast from Niludipine, despite sharing a similar structural scaffold. [, , ]
Etaftoron
Compound Description: Etaftoron, another novel 1,4-dihydropyridine derivative, is investigated for its effects on blood glucose levels. []
Relevance: Similar to Cerebrocrast, Etaftoron's inclusion in research alongside Niludipine highlights its potential in influencing glucose metabolism, a characteristic not extensively studied with Niludipine. []
OSI-1190, OSI-3802, and OSI-2954
Compound Description: These compounds represent additional 1,4-dihydropyridine derivatives synthesized and studied for their effects on blood glucose levels. []
Relevance: The inclusion of OSI-1190, OSI-3802, and OSI-2954 alongside Niludipine in research emphasizes the exploration of novel dihydropyridine derivatives for their potential impact on glucose metabolism, a property not extensively investigated with Niludipine. []
Source and Classification
Niludipine is synthesized from dihydropyridine precursors and belongs to the class of medications known as calcium channel blockers. This classification includes other compounds such as nifedipine and amlodipine, which share similar mechanisms of action but differ in their chemical structures and pharmacokinetic profiles. The specific structural formula of Niludipine contributes to its unique pharmacological properties, making it a valuable option in clinical practice.
Synthesis Analysis
Methods and Technical Details
The synthesis of Niludipine typically involves several key steps that utilize various chemical reactions. One common method is the Biginelli reaction, which facilitates the formation of dihydropyrimidines from aldehydes, urea, and β-keto esters under acidic conditions. Recent advancements have optimized this reaction by employing microwave irradiation or ultrasound, significantly enhancing yield and reducing reaction time.
In detail, the synthesis can be summarized as follows:
Starting Materials: The reaction begins with appropriate aldehydes, urea, and β-keto esters.
Reaction Conditions: Acidic catalysts (e.g., Lewis acids) are used to promote cyclization.
Optimization Techniques: The use of solvents such as acetic acid or acetonitrile can improve yields, while microwave-assisted synthesis can reduce reaction times to mere minutes.
Molecular Structure Analysis
Structure and Data
Niludipine has a complex molecular structure characterized by its dihydropyridine ring system. The molecular formula is C20H24N2O4, with a molecular weight of approximately 356.42 g/mol. The structure features:
A dihydropyridine core
Two methoxy groups
A phenyl substituent
The three-dimensional arrangement of atoms within Niludipine allows for specific interactions with calcium channels, contributing to its pharmacological efficacy.
Chemical Reactions Analysis
Reactions and Technical Details
Niludipine undergoes various chemical reactions that are critical for its function as a calcium channel blocker. Key reactions include:
Calcium Channel Inhibition: Niludipine binds to the L-type calcium channels on vascular smooth muscle cells, preventing calcium influx.
Vasodilation: This inhibition leads to relaxation of vascular smooth muscle, resulting in vasodilation and decreased peripheral resistance.
These reactions are essential for the therapeutic effects observed in patients with hypertension or angina.
Mechanism of Action
Process and Data
The mechanism by which Niludipine exerts its effects involves several steps:
Binding: Niludipine binds to specific sites on L-type calcium channels located in the cell membranes of vascular smooth muscle.
Inhibition: This binding inhibits the opening of these channels during depolarization events.
Reduced Calcium Influx: As a result, there is a decrease in intracellular calcium concentration.
Vasodilation: The reduced calcium levels lead to relaxation of vascular smooth muscle cells, causing vasodilation and lowering blood pressure.
Clinical studies have demonstrated that Niludipine effectively reduces systolic and diastolic blood pressure in hypertensive patients.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Niludipine appears as a white to off-white crystalline powder.
Solubility: It is moderately soluble in organic solvents like ethanol but poorly soluble in water.
Chemical Properties
Stability: Niludipine is stable under standard storage conditions but may degrade when exposed to light or moisture.
pH Sensitivity: The compound exhibits pH-dependent solubility characteristics, affecting its bioavailability.
These properties are crucial for formulation development and determining appropriate administration routes.
Applications
Scientific Uses
Niludipine is primarily utilized in clinical settings for:
Hypertension Management: It is prescribed for patients with essential hypertension.
Angina Pectoris Treatment: It alleviates symptoms associated with angina by improving blood flow to the heart muscle.
Research Applications: Studies have investigated its potential benefits beyond cardiovascular health, including neuroprotective effects due to its ability to modulate calcium influx in neuronal cells.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Neobavaisoflavone is a member of the class of 7-hydroxyisoflavones that is 7-hydroxyisoflavone with an additonal hydroxy group at position 4' and a prenyl group at position 3'. Isolated from seeds of Psoralea corylifolia, it exhibits inhibitory activity against DNA polymerase and platelet aggregation. It has a role as a platelet aggregation inhibitor, an antineoplastic agent, a plant metabolite and an EC 2.7.7.7 (DNA-directed DNA polymerase) inhibitor. Neobavaisoflavone is a natural product found in Lespedeza cyrtobotrya, Erythrina sigmoidea, and other organisms with data available.
Neocuproine is a member of the class of phenanthrolines that is 1,10-phenanthroline bearing two methyl substituents at positions 2 and 9. It has a role as a chelator and a copper chelator.
N(gamma)-nitro-L-arginine methyl ester is an alpha-amino acid ester that is the methyl ester of N(gamma)-nitro-L-arginine. It has a role as an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is an alpha-amino acid ester, a L-arginine derivative, a N-nitro compound and a methyl ester. It is a conjugate base of a N(gamma)-nitro-L-arginine methyl ester(1+). L-NAME has been investigated for the treatment of Hypotension and Spinal Cord Injury. A non-selective inhibitor of nitric oxide synthase. It has been used experimentally to induce hypertension.
NGP-555 is a modulator of γ-secretase that inhibits APP intracellular signaling domain (AICD) cleavage to amyloid-β (Aβ; IC50s = 531 and 131 nM for Aβ40 and Aβ42, respectively, in HeLa cell membranes). It is selective for AICD cleavage to Aβ over E-cadherin and Notch cleavage to their signaling effectors, E-cadherin γ-C-terminal fragment and NICD, respectively, processes also mediated by γ-secretase, when used at a concentration of 30 µM. Dietary administration of NGP-555 (~50 mg/kg per day) reduces cortical and hippocampal plaque area in the Tg2576 transgenic mouse model of Alzheimer's disease. NGP-555 (25 mg/kg per day, p.o.) decreases plasma and brain Aβ40 and Aβ42 levels, as well as increases spontaneous alternations in the Y-maze, indicating prevention of memory deficits, in Tg2576 mice. NGP-555 is a gamma-secretase modulator with a selective mechanism to reduce Abeta 42 while raising shorter Abeta forms such as Abeta 37 and 38. NGP 555 is being developed as a preventative disease modifying therapy for Alzheimer's disease. NGP 555 shifts amyloid peptide production to the smaller, non-aggregating forms of amyloid. Our preclinical studies show beneficial effects on amyloid biomarkers, pathology, and cognition. NGP 555 has successfully completed chemistry, pharmacology, toxicity, metabolism, and safety studies.
NGX267 is a muscarinic agonist. It is developed for the treatment of Alzheimer’s disease and has shown the potential to both reduce symptoms and slow disease progression.
NH125 is an imidazole that has potent antibacterial properties in drug-resistant bacteria. In bacteria, NH125 inhibits several histidine kinases, inhibiting YycG with an IC50 of 6.6 µM. NH125 also decreases the viability of several cancer cell lines with IC50 values ranging from 0.7-4.7 µM. In mammalian cells, NH125 strongly inhibits eEF-2K (IC50 = 60 nM), with weaker effects on protein kinase C (IC50 = 7.5 µM), protein kinase A (IC50 = 80 µM), and calmodulin-dependent kinase II (IC50 = 100 µM). NH-125 is a eukaryotic elongation factor 2 (eEF-2) kinase (CaMK III) inhibitor.
Neoamygdalin is a natural product found in Prunus persica, Passiflora edulis, and other organisms with data available. Amygdalin is a cyanogenic glucoside isolated from almonds and seeds of other plants of the family Rosaceae. Amygdalin is converted by plant emulsin (a combination of a glucosidase and a nitrilase) or hydrochloric acid into benzaldehyde, D-glucose, and hydrocyanic acid. (NCI04) A cyanogenic glycoside found in the seeds of Rosaceae.